molecular formula C18H29N3O5 B1240157 (R)-bambuterol CAS No. 788821-30-7

(R)-bambuterol

Katalognummer: B1240157
CAS-Nummer: 788821-30-7
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: ANZXOIAKUNOVQU-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-bambuterol is the (R)-enantiomer of bambuterol. It is an enantiomer of a (S)-bambuterol.

Wissenschaftliche Forschungsanwendungen

Bronchodilation in Asthma

(R)-Bambuterol is primarily recognized for its potent bronchodilator effects, making it effective in managing bronchospasm associated with asthma. Studies have demonstrated that it exhibits a longer duration of action compared to racemic bambuterol, with effects lasting over 12 hours .

  • Case Study: Guinea Pig Model
    • In experiments involving ovalbumin-sensitized guinea pigs, this compound showed significant protective effects against histamine-induced bronchospasm. At a dose of 4 mg/kg, it provided similar protective effects to 8 mg/kg of racemic bambuterol, indicating a higher potency .
Dosage (mg/kg) Collapse Latency (seconds) R-Bambuterol Racemic Bambuterol
058 ± 9ControlControl
4Increased latencySignificantSimilar
8No collapseFull protectionCollapse at 316 ± 36

Lipid-Lowering Effects

Beyond its respiratory benefits, this compound has been studied for its lipid-lowering properties. It has shown efficacy in reducing plasma levels of low-density lipoprotein cholesterol (LDL-C) and improving the ApoA1/ApoB ratio, which is indicative of cardiovascular health .

  • Case Study: Healthy Chinese Subjects
    • A study involving healthy individuals demonstrated that administration of this compound resulted in significant reductions in LDL-C levels across multiple dosing regimens. The compound was noted to be more effective than its racemic counterpart in lowering LDL-C levels .
Dosage Group LDL-C Reduction (%) ApoA1/ApoB Ratio Change
Single DoseSignificant reductionMarginal increase
Multiple DosesSustained reductionMarginal increase

Safety and Side Effects

The safety profile of this compound is favorable compared to racemic bambuterol, as it exhibits reduced cardiovascular side effects. In studies measuring heart rate and blood pressure responses, this compound demonstrated significantly less impact on these parameters than its racemic form, indicating a better benefit-risk ratio for patients .

Analyse Chemischer Reaktionen

Asymmetric Reduction Route

  • Starting Material : 1-(3,5-dihydroxyphenyl)ethanone undergoes esterification with dimethylcarbamic chloride to form 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]ethanone .

  • Bromination : Copper(II) bromide introduces a bromine atom at the α-carbon, yielding 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-bromoethanone .

  • Chiral Reduction : The ketone is reduced using (-)-B-chlorodiisopinocamphenylborane [(-)-DIP-Cl], achieving 99% enantiomeric excess (e.e.) for the (R)-configuration .

  • Epoxide Formation : NaOH treatment converts the resulting alcohol to an epoxide, which reacts with tert-butylamine to form (R)-bambuterol .

StepReagents/ConditionsKey IntermediateYield/EE
1Dimethylcarbamic chloride1-[3,5-bis(dimethylcarbamoyloxy)phenyl]ethanone86%
2CuBr₂1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-bromoethanone91%
3(-)-DIP-Cl(R)-1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-bromoethanol99% e.e.
4NaOH, tert-butylamineThis compound69%

Biocatalytic Asymmetric Reduction

  • Substrate : 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone is reduced using whole cells of Williopsis californica pre-incubated with glycerol .

  • Conditions : 10% glycerol enhances substrate solubility and cofactor recycling, yielding (R)-alcohol with 81% isolated yield and >99% e.e. .

Metabolic Activation and Enzymatic Interactions

This compound acts as a prodrug, requiring hydrolysis by butyrylcholinesterase (BChE) to release (R)-terbutaline :

Stepwise Hydrolysis

  • First Carbamate Cleavage : BChE transfers one carbamate group from this compound, forming a monocarbamate intermediate (MONO) .

  • Second Cleavage : MONO undergoes further hydrolysis to release (R)-terbutaline .

CompoundBChE Inhibition (IC₅₀)AChE Inhibition (IC₅₀)
This compound0.078 ± 0.005 μM >100 μM
Bambuterol0.119 ± 0.004 μM 3 μM

Kinetics of BChE Inhibition

  • Time- and Concentration-Dependence : MTR-3 (a bambuterol analog) shows pseudo-irreversible inhibition of BChE with a bimolecular rate constant k3=(1.44±0.02)×105M1min1k_3=(1.44\pm 0.02)\times 10^5\,\text{M}^{-1}\text{min}^{-1} for carbamylation .

  • Decarbamylation : The carbamylated enzyme regenerates activity via hydrolysis with a rate constant kdecarb=0.013min1k_{\text{decarb}}=0.013\,\text{min}^{-1} at pH 7.4 .

Enantioselective Pharmacodynamics

  • Bronchodilation : this compound is twice as potent as racemic bambuterol in guinea pig asthma models (ED₅₀: 0.91 mg/kg vs. 1.68 mg/kg) .

  • Cardiovascular Effects : Both enantiomers increase heart rate in beagles, but this compound’s therapeutic index is superior due to reduced airway resistance at lower doses .

Comparative Analysis of Synthetic Routes

MethodKey AdvantageLimitation
Chiral Resolution High purity (>99% e.e.)Requires racemic starting material
Biocatalytic Reduction Eco-friendly, high enantioselectivitySubstrate solubility challenges
Asymmetric Synthesis Scalable, avoids resolution stepsCost of chiral reagents

Structural and Mechanistic Insights

  • X-ray Crystallography : Confirms the (R)-configuration and planar carbamate groups, which are critical for BChE recognition .

  • Circular Dichroism : Distinct spectral peaks at 210 nm (carbamate) and 250 nm (aromatic ring) validate stereochemical integrity .

This synthesis and reactivity profile underscores this compound’s potential as a selective bronchodilator with optimized pharmacokinetics. Future research should explore covalent BChE inhibitors derived from its carbamate chemistry .

Eigenschaften

CAS-Nummer

788821-30-7

Molekularformel

C18H29N3O5

Molekulargewicht

367.4 g/mol

IUPAC-Name

[3-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C18H29N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,15,19,22H,11H2,1-7H3/t15-/m0/s1

InChI-Schlüssel

ANZXOIAKUNOVQU-HNNXBMFYSA-N

SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O

Isomerische SMILES

CC(C)(C)NC[C@@H](C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O

Kanonische SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-bambuterol
Reactant of Route 2
(R)-bambuterol
Reactant of Route 3
Reactant of Route 3
(R)-bambuterol
Reactant of Route 4
(R)-bambuterol
Reactant of Route 5
Reactant of Route 5
(R)-bambuterol
Reactant of Route 6
Reactant of Route 6
(R)-bambuterol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.